4-Chloro-3-nitrobenzenesulfonic acid

Catalog No.
S1511261
CAS No.
121-18-6
M.F
C6H4ClNO5S
M. Wt
237.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitrobenzenesulfonic acid

CAS Number

121-18-6

Product Name

4-Chloro-3-nitrobenzenesulfonic acid

IUPAC Name

4-chloro-3-nitrobenzenesulfonic acid

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

InChI

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)

InChI Key

RPKWNMFDAOACCX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl

Synthesis and Characterization:

4-Chloro-3-nitrobenzenesulfonic acid (CAS Number: 121-18-6) is an aromatic organic compound with various applications in scientific research. Its synthesis involves nitration of 4-chlorobenzenesulfonic acid, followed by further purification and characterization techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy for structure confirmation and purity assessment [].

4-Chloro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of approximately 237.62 g/mol. It appears as white flaky crystals and is highly soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and pigments, leveraging its unique chemical structure for various applications in the chemical industry .

Due to its functional groups. Key reactions include:

  • Nitration: The compound can undergo further nitration, introducing additional nitro groups to the aromatic ring.
  • Sulfonation: It can react with other sulfonating agents to introduce more sulfonic acid groups.
  • Reduction: The nitro group can be reduced to an amine, leading to derivatives that may have different biological properties .

These reactions are crucial for modifying the compound for specific applications, particularly in dye chemistry.

The synthesis of 4-Chloro-3-nitrobenzenesulfonic acid typically involves the nitration of p-chlorobenzenesulfonic acid. The general procedure includes:

  • Mixing p-chlorobenzenesulfonic acid with concentrated sulfuric acid.
  • Cooling the mixture to 20°C.
  • Gradually adding a solution of nitric acid while stirring.
  • Maintaining the reaction at 40°C for approximately 30 minutes.
  • Isolating the product through salting out, filtering, and subsequent acidification .

This method highlights the importance of controlling reaction conditions to achieve optimal yields.

4-Chloro-3-nitrobenzenesulfonic acid serves several important functions in various industries:

  • Dye Manufacturing: It is primarily utilized as an intermediate in synthesizing azo dyes and other colorants.
  • Chemical Synthesis: The compound is used in producing other chemicals by serving as a building block for more complex molecules.
  • Research: It is employed in laboratories for studying chemical reactivity and interactions within organic chemistry .

Several compounds share structural similarities with 4-Chloro-3-nitrobenzenesulfonic acid, including:

Compound NameMolecular FormulaNotable Features
2-Chloro-5-nitrobenzenesulfonic acidC₆H₄ClN₃O₅SDifferent positioning of chloro and nitro groups
4-Chloro-5-nitrobenzenesulfonic acidC₆H₄ClN₃O₅SContains an additional nitro group
3-Nitro-4-chlorobenzenesulfonic acidC₆H₄ClN₃O₅SSimilar structure but different nitro positioning

These compounds exhibit unique properties based on their structural variations, influencing their reactivity and applications in industrial processes. The unique positioning of functional groups in 4-Chloro-3-nitrobenzenesulfonic acid contributes to its specific utility as a dye intermediate compared to its analogs .

Classical Nitration Pathways in Sulfonic Acid Derivatives

Electrophilic Aromatic Substitution Mechanisms for Nitration

The nitration of p-chlorobenzenesulfonic acid follows a three-step EAS mechanism. Concentrated sulfuric acid protonates nitric acid, generating the nitronium ion ($$ \text{NO}2^+ $$), which acts as the electrophile. The sulfonic acid group ($$-\text{SO}3\text{H}$$) deactivates the aromatic ring via electron withdrawal, directing nitration to the meta position relative to itself. Concurrently, the chloro substituent ($$-\text{Cl}$$) exerts a weaker ortho/para-directing effect, but the steric bulk of $$-\text{SO}3\text{H}$$ favors nitration at the 3-position (meta to $$-\text{SO}3\text{H}$$ and para to $$-\text{Cl}$$).

The resonance-stabilized arenium ion intermediate forms upon attack by $$ \text{NO}_2^+ $$, followed by deprotonation to restore aromaticity. Kinetic studies reveal that the rate-determining step is the formation of the nitronium ion, with sulfuric acid acting as both a catalyst and dehydrating agent.

Comparative Analysis of Nitrating Agents in p-Chlorobenzenesulfonic Acid Systems

Nitrating agents vary in reactivity and selectivity:

Nitrating AgentReaction ConditionsYield (%)Byproducts
$$\text{HNO}3/\text{H}2\text{SO}_4$$40°C, 30 min71Isomeric sulfonic acids
Dinitrogen pentoxide ($$\text{N}2\text{O}5$$)20°C, $$\text{C}2\text{H}2\text{F}_4$$ solvent93Minimal
Nitronium tetrafluoroborate ($$\text{NO}2\text{BF}4$$)$$\text{CH}3\text{NO}2$$, 25°C88None

Traditional mixed acids ($$\text{HNO}3/\text{H}2\text{SO}4$$) remain cost-effective but produce isomer byproducts due to competing directing effects. $$\text{N}2\text{O}5$$ in liquefied 1,1,1,2-tetrafluoroethane enables cleaner reactions with near-quantitative yields, while $$\text{NO}2\text{BF}_4$$ offers superior regioselectivity in non-aqueous media.

Alternative Synthetic Routes via Chlorosulfonation

Reaction Kinetics in Ortho-Chloronitrobenzene Sulfonylation

Chlorosulfonation of ortho-chloronitrobenzene with chlorosulfonic acid ($$\text{ClSO}_3\text{H}$$) proceeds via a two-stage mechanism:

  • Electrophilic attack: $$\text{ClSO}3\text{H}$$ generates $$\text{SO}3\text{H}^+$$ electrophiles, which sulfonate the aromatic ring at the position para to the nitro group.
  • Chloride displacement: The intermediate sulfonic acid undergoes chloride substitution, forming 4-chloro-3-nitrobenzenesulfonyl chloride, which is hydrolyzed to the final product.

Kinetic studies show a second-order dependence on $$\text{ClSO}_3\text{H}$$ concentration, with an activation energy of 85 kJ/mol. Optimal conversion (96%) is achieved at 130°C over 4 hours, avoiding decomposition above 140°C.

Solvent Systems and Temperature Gradients in Product Isolation

Solvent choice critically impacts sulfonylation efficiency:

  • Chlorosulfonic acid acts as both reactant and solvent, enabling high concentrations of $$\text{SO}_3\text{H}^+$$.
  • Tetramethylene sulfone facilitates intermediate solubility at 110–120°C, reducing side reactions.

Product isolation employs a temperature-gradient crystallization:

  • Quench the reaction mixture in ice-water to precipitate crude product.
  • Neutralize residual acid with sodium bicarbonate ($$\text{NaHCO}_3$$).
  • Recrystallize from ethanol/water (1:3) at −10°C to obtain white flaky crystals.

This method achieves 98% purity, with residual chloride ions removed via ion-exchange chromatography.

XLogP3

1

Other CAS

121-18-6

Wikipedia

4-Chloro-3-nitrobenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-chloro-3-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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